molecular formula C19H31N3O2 B2390725 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide CAS No. 1341007-02-0

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide

Cat. No.: B2390725
CAS No.: 1341007-02-0
M. Wt: 333.476
InChI Key: ONTILCBPUGKAPK-UHFFFAOYSA-N
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Description

The compound 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide is a synthetic small molecule characterized by a cyclohexyl group substituted with a 1,2,4-oxadiazole ring and a cyclopentyl-substituted propanamide chain. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and role in modulating pharmacokinetic properties, such as solubility and bioavailability . This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid, lipophilic frameworks are advantageous.

Properties

IUPAC Name

3-cyclopentyl-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-14(2)17-20-18(24-22-17)19(12-6-3-7-13-19)21-16(23)11-10-15-8-4-5-9-15/h14-15H,3-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTILCBPUGKAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the cyclopentyl and cyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and cyclohexyl group may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Purity (%) Notable Properties/Applications Reference(s)
3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide Cyclopentyl, cyclohexyl, 1,2,4-oxadiazole ~376.46* 98% High lipophilicity; potential CNS activity
3-Phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide Phenyl, pyridinyl, 1,2,4-oxadiazole 376.46 98% Enhanced solubility due to pyridine moiety
3-(2-Methoxyphenyl)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide 2-Methoxyphenyl, methyl-oxadiazole ~343.40* 97% Increased polarity; discontinued
Z2194302854: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide Isopropyl-oxadiazole, pyrimidinyl-pyrazole 342.2 [M+H]+ N/A CFTR modulator; moderate yield (47%)
N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide Cyclopentyl, 4-methoxyphenyl ~276.35* N/A Simplified scaffold; lacks heterocyclic stability

Note: Molecular weights estimated based on structural formulas where explicit data were unavailable.

Key Observations

Heterocyclic Modifications Replacement of the 1,2,4-oxadiazole with a 1,3,4-oxadiazole (as in ) or triazole () alters metabolic stability and electronic properties. The pyridine-substituted oxadiazole () introduces basicity, improving aqueous solubility compared to the cyclopentyl variant .

Biological Activity

  • The compound Z2194302854 () demonstrates activity as a CFTR potentiator, highlighting the role of the pyrimidinyl-pyrazole group in ion channel modulation. In contrast, the target compound’s cyclohexyl-cyclopentyl system may target lipid-binding proteins or GPCRs .

Biological Activity

3-Cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on the mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group and a cyclohexyl moiety linked through a propanamide chain to a 1,2,4-oxadiazole. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, particularly in anticancer applications. The presence of electron-withdrawing groups (EWG) in the structure can enhance the biological efficacy of these compounds .

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazole have been reported to induce apoptosis in various cancer cell lines by increasing caspase activity, leading to cell cycle arrest at the G1 phase .
  • Enzyme Inhibition : Certain oxadiazole derivatives have demonstrated selective inhibition of human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. This suggests that the compound may also act as an enzyme inhibitor .

Efficacy Against Cancer Cell Lines

The biological activity of this compound can be quantitatively assessed through IC50 values against various cancer cell lines.

Cell LineIC50 Value (µM)Reference
MCF-70.48
HCT-1160.78
SK-MEL-20.65
PANC-12.41

These values indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A study reported that certain oxadiazole-based compounds exhibited IC50 values lower than those of doxorubicin against MCF-7 and A549 cell lines, indicating superior efficacy .
  • Enzyme Inhibition Study : Another investigation revealed that specific oxadiazole derivatives selectively inhibited hCA IX and hCA II at nanomolar concentrations, suggesting potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted oxadiazole precursors with cyclohexylamine derivatives. Key steps include:

  • Use of 1,2,4-oxadiazole intermediates (e.g., 3-(propan-2-yl)-1,2,4-oxadiazole) coupled with cyclohexylamine via amidation reactions .
  • Optimization of solvents (e.g., DMF or THF), catalysts (e.g., HATU or EDCI for coupling), and temperature (80–120°C) to enhance yield.
  • Purity control via recrystallization or column chromatography, monitored by TLC/HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how should data interpretation be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify cyclopentyl, cyclohexyl, and oxadiazole moieties. Compare chemical shifts with analogous structures (e.g., 1,2,4-oxadiazole derivatives in and ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-validate with computational tools like MassFrontier .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and oxadiazole ring vibrations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for experimental reproducibility?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, analyze degradation via HPLC .
  • Thermal Stability : Heat samples to 40–80°C and monitor decomposition using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
  • Identify degradation products (e.g., hydrolysis of the oxadiazole ring) using LC-MS .

Advanced Research Questions

Q. What computational strategies are recommended for predicting biological targets or interaction mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinase targets). Validate with crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., GROMACS) to assess conformational changes over 100+ ns .
  • QSAR Modeling : Corrogate substituent effects (cyclopentyl vs. cyclohexyl) on bioactivity using datasets from PubChem or ChEMBL .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected reactivity or inconsistent bioassay results)?

  • Methodological Answer :

  • Hypothesis Testing : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxygen-sensitive reactions) .
  • Cross-Technique Validation : Combine NMR, X-ray crystallography, and in vitro assays to confirm structural integrity and activity .
  • Data Triangulation : Use cheminformatics tools (e.g., KNIME) to analyze batch-to-batch variability or impurities impacting bioactivity .

Q. What advanced methodologies are available to study the compound’s metabolic pathways and pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Pharmacokinetic Modeling : Use PBPK models (e.g., GastroPlus) to predict absorption/distribution based on logP and solubility data .
  • Isotope Labeling : Synthesize 14C^{14}\text{C}-labeled analogs for tracking metabolic fate in vivo .

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